

Crystallography of Halogenated Benzoic Acids: An In-depth Technical Guide

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Compound of Interest

Compound Name: *3-Bromo-4-chloro-5-methoxybenzoic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic studies of halogenated benzoic acids. Halogenation of the benzoic acid scaffold introduces a range of intermolecular interactions, primarily halogen and hydrogen bonds, which significantly influence the crystal packing and, consequently, the physicochemical properties of these compounds. Understanding the crystallographic landscape of this class of molecules is crucial for rational crystal engineering, polymorph screening, and the design of active pharmaceutical ingredients (APIs) with tailored solid-state properties.

Introduction to Intermolecular Interactions in Halogenated Benzoic Acids

The crystal structures of halogenated benzoic acids are predominantly governed by a delicate interplay of hydrogen and halogen bonds. The carboxylic acid moiety readily forms robust hydrogen-bonded dimers, a common supramolecular synthon in carboxylic acids.^[1] The halogen substituents (F, Cl, Br, I) introduce the potential for halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic atom, typically an oxygen or another halogen.^[2]

The relative strength and directionality of these interactions dictate the overall supramolecular assembly. In many cases, the classic carboxylic acid dimer synthon is preserved, with weaker

C—H \cdots O and C—H \cdots X hydrogen bonds and C—X \cdots O halogen bonds connecting these dimers into higher-order structures like tapes and columns.^[1] The nature and position of the halogen substituent on the benzene ring play a critical role in determining which of these secondary interactions predominate, leading to a rich variety of crystal packing arrangements.

Experimental Protocols

Synthesis and Crystallization of Halogenated Benzoic Acids

The synthesis of various halogenated benzoic acids is well-established and can be achieved through methods such as the oxidation of the corresponding halogenated toluenes or through diazotization of aminobenzoic acids followed by a Sandmeyer-type reaction.^[3]

The critical step for crystallographic analysis is the growth of high-quality single crystals. Recrystallization is the most common method employed. The choice of solvent is paramount and is guided by the principle that the compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures.

General Recrystallization Protocol for Benzoic Acid Derivatives:

- **Solvent Selection:** Common solvents for the recrystallization of benzoic acid and its derivatives include water, ethanol, benzene, acetic acid, and petroleum ether.^[4] For halogenated analogs, mixtures of solvents are often employed to achieve optimal solubility gradients. Water or aqueous ethanol is a good starting point.
- **Dissolution:** The impure solid is dissolved in a minimum amount of the chosen solvent at or near its boiling point to form a saturated solution.
- **Hot Filtration (Optional):** If insoluble impurities are present, the hot solution is filtered to remove them.
- **Cooling:** The hot, clear solution is allowed to cool slowly and undisturbed. Slow cooling promotes the formation of larger, higher-quality crystals. The process can be initiated by scratching the inside of the flask with a glass rod or by introducing a seed crystal.
- **Crystal Collection:** The formed crystals are collected by vacuum filtration.

- **Washing and Drying:** The crystals are washed with a small amount of cold solvent to remove any remaining mother liquor and then dried.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.^[5]

Typical Experimental Workflow for SCXRD of a Halogenated Benzoic Acid Crystal:

- **Crystal Mounting:** A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector. Data is often collected at low temperatures (e.g., 120 K) to minimize thermal vibrations and improve data quality.^[1]
- **Data Processing:** The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
- **Structure Solution and Refinement:** The initial crystal structure is determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.^[6]

Quantitative Crystallographic Data

The following tables summarize key crystallographic data for a selection of halogenated benzoic acids, categorized by the position of the halogen substituent. This data allows for a comparative analysis of the effects of halogenation on the crystal packing.

Table 1: Crystallographic Data for ortho-Halogenated Benzoic Acids

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z	Ref.
2-Fluorobenzoic Acid	C ₇ H ₅ FO ₂	Monoclinic	P2 ₁ /c	14.73(1)	3.903(3)	25.59(2)	117.80(4)	8	[7]
2-Chlorobenzoic Acid	C ₇ H ₅ ClO ₂	Monoclinic	C2/c	14.781(3)	3.8619(8)	27.042(6)	117.43(3)	8	[8]
2-Bromobenzoic Acid	C ₇ H ₅ BrO ₂	Monoclinic	C2/c	14.7955(4)	3.99062(15)	22.9240(8)	96.906(3)	8	[1][9]
2-Iodobenzoic Acid	C ₇ H ₅ IO ₂	Monoclinic	C2/c	15.013(3)	4.0410(8)	22.185(4)	97.12(3)	8	[10]

Table 2: Crystallographic Data for meta-Halogenated Benzoic Acids

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z	Ref.
3-Fluorobenzoic Acid	C ₇ H ₅ FO ₂	Monoclinic	P2 ₁ /c	11.235(2)	3.8110(8)	14.332(3)	99.45(3)	4	[11]
3-Chlorobenzoic Acid	C ₇ H ₅ ClO ₂	Monoclinic	P2 ₁ /a	16.03(2)	3.84(1)	11.30(2)	96.0(1)	4	[12]
3-Iodobenzoic Acid	C ₇ H ₅ IO ₂	Monoclinic	P2 ₁ /c	15.659(3)	3.9100(8)	12.016(2)	90.41(3)	4	[13]

Table 3: Crystallographic Data for Di-halogenated Benzoic Acids

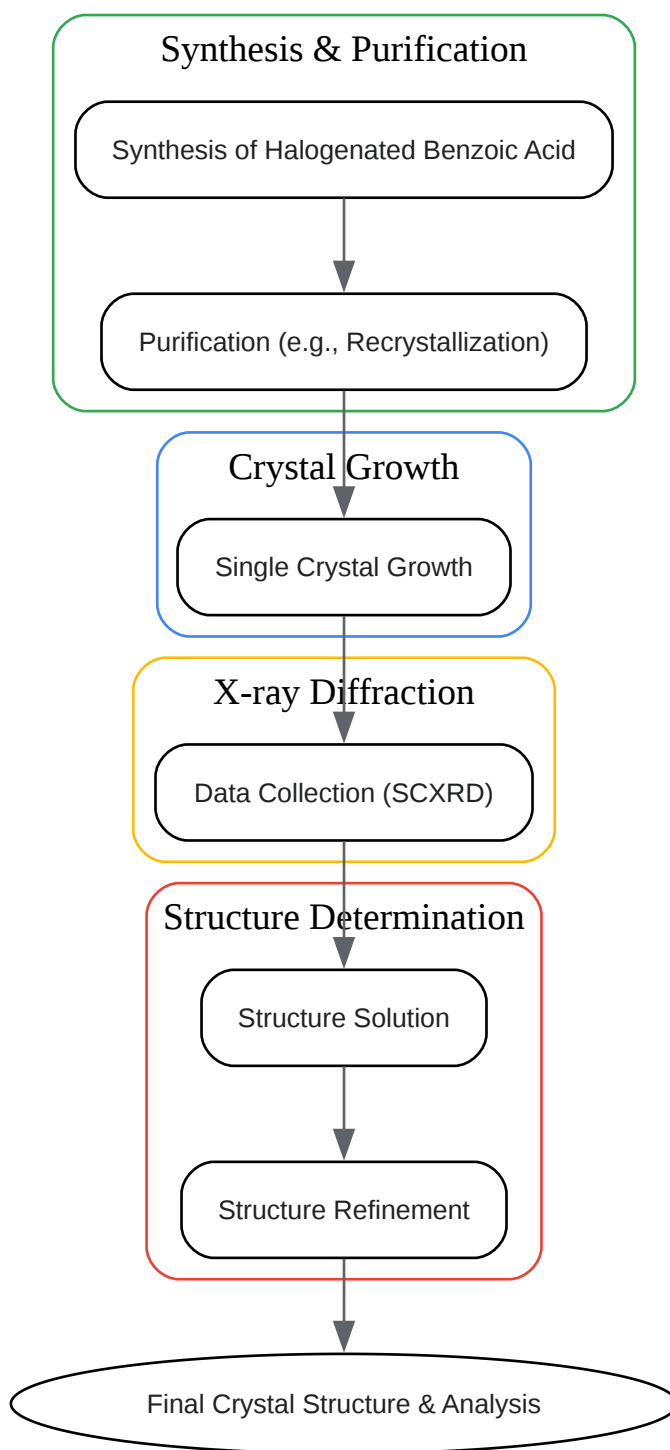
Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z	Ref.
2,3-Dichlorobenzoic Acid	C ₇ H ₄ Cl ₂ O ₂	Monoclinic	C2/c	14.781	3.8619	27.042	117.43	8	[4]
3,4-Dichlorobenzoic Acid	C ₇ H ₄ Cl ₂ O ₂	Monoclinic	P2 ₁ /c	3.7527	6.2589	30.957	90.871	4	[14]

Visualization of Supramolecular Architectures

The interplay of intermolecular forces in the crystal lattice of halogenated benzoic acids can be visualized as pathways of molecular recognition, leading to the formation of specific supramolecular synthons. Graphviz diagrams are used here to illustrate these conceptual relationships.

Experimental Workflow

The process of determining the crystal structure of a halogenated benzoic acid, from synthesis to final structural analysis, can be represented as a workflow.

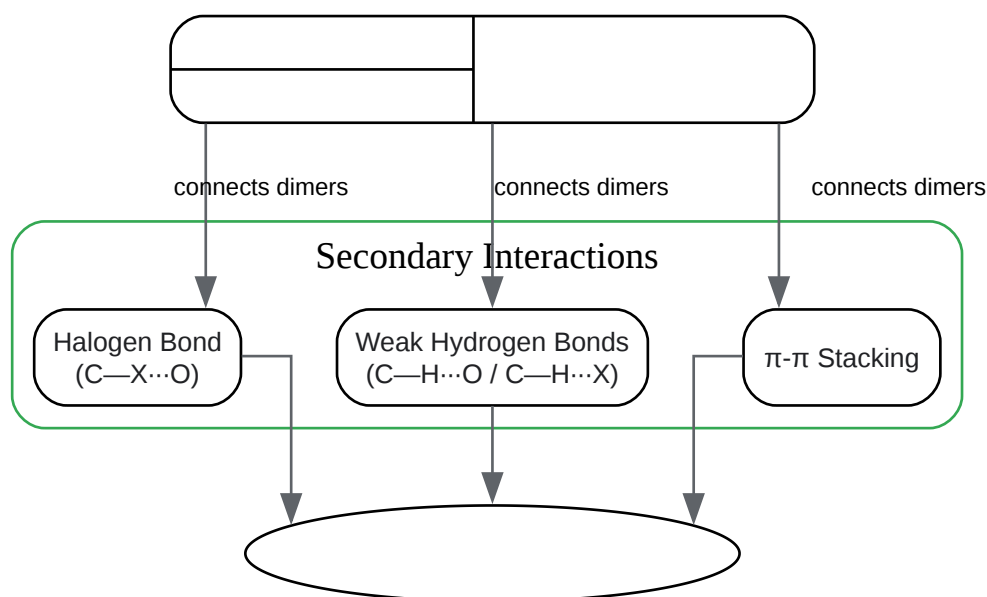


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Diagram 1: Experimental workflow for crystallographic analysis.

Supramolecular Synthons Hierarchy

In the crystal packing of halogenated benzoic acids, a hierarchy of intermolecular interactions is often observed. The strongest interaction, the carboxylic acid dimer formed by $\text{O—H}\cdots\text{O}$ hydrogen bonds, typically forms the primary building block. These dimers are then connected by weaker interactions.

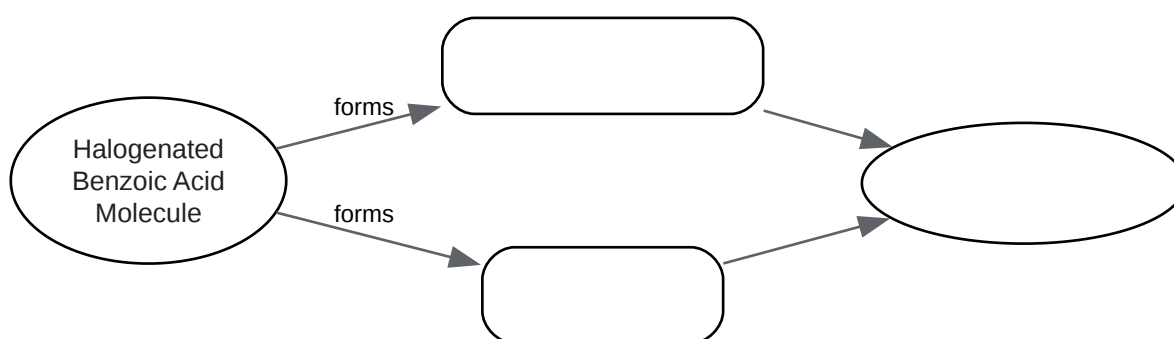


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Diagram 2: Hierarchy of intermolecular interactions.

Competition between Hydrogen and Halogen Bonding

The formation of specific supramolecular synthons can be seen as a competition between different types of intermolecular interactions. The nature and position of the halogen atom influence whether halogen bonding can effectively compete with or complement the more traditional hydrogen bonding in directing the crystal packing.



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Diagram 3: Competing interactions in crystal packing.

Conclusion

The crystallography of halogenated benzoic acids presents a rich field of study, demonstrating the subtle yet significant influence of halogen substitution on molecular conformation and supramolecular assembly. The interplay between robust hydrogen bonding and directional halogen bonding gives rise to a diverse array of crystal structures. A thorough understanding of these crystallographic principles, aided by detailed experimental protocols and the systematic analysis of crystallographic data, is indispensable for the rational design of new materials and pharmaceutical compounds with desired solid-state properties. This guide serves as a foundational resource for researchers and professionals engaged in this exciting area of chemical science.

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